N-(Azepan-3-ylmethyl)acetamide

Physicochemical property Lipophilicity CNS drug design

N-(Azepan-3-ylmethyl)acetamide (CAS 1554352-63-4) is a saturated seven-membered nitrogen heterocycle (azepane) bearing an acetamidomethyl substituent at the 3-position, with molecular formula C₉H₁₈N₂O and molecular weight 170.25 g/mol. The azepane scaffold ranks among the top 100 most frequently used ring systems in FDA-approved small-molecule drugs and is increasingly employed as a conformational modulator and piperidine bioisostere in medicinal chemistry programs.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13170328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azepan-3-ylmethyl)acetamide
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CCCCNC1
InChIInChI=1S/C9H18N2O/c1-8(12)11-7-9-4-2-3-5-10-6-9/h9-10H,2-7H2,1H3,(H,11,12)
InChIKeyASOWCTYCVRRTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Azepan-3-ylmethyl)acetamide: Physicochemical Identity and Structural Classification for Procurement Decisions


N-(Azepan-3-ylmethyl)acetamide (CAS 1554352-63-4) is a saturated seven-membered nitrogen heterocycle (azepane) bearing an acetamidomethyl substituent at the 3-position, with molecular formula C₉H₁₈N₂O and molecular weight 170.25 g/mol . The azepane scaffold ranks among the top 100 most frequently used ring systems in FDA-approved small-molecule drugs and is increasingly employed as a conformational modulator and piperidine bioisostere in medicinal chemistry programs [1]. The compound is commercially available at 95% purity from multiple suppliers [2], making it accessible as a screening building block for central nervous system and oncology-targeted discovery campaigns.

Why Generic Substitution Fails for N-(Azepan-3-ylmethyl)acetamide: The Seven-Membered Ring Problem in Procurement


The direct piperidine analog N-(piperidin-3-ylmethyl)acetamide (CAS 90346-06-8, C₈H₁₆N₂O, MW 156.23) shares the same acetamidomethyl side chain but differs fundamentally in core ring topology [1]. The six-membered piperidine versus seven-membered azepane ring distinction is not a trivial methylene insertion: it alters ring pKa, conformational ensemble, spatial projection vectors of the exocyclic amine, and lipophilicity . Critically, the azepane ring introduces metabolic soft spots not present in the piperidine analog—the seven-membered ring is documented in multiple medicinal chemistry series as a metabolically labile site requiring specific stabilization strategies, meaning that substitution with a piperidine analog in a lead series risks both target engagement and pharmacokinetic profiles that do not translate across ring sizes [2]. Published class-level evidence demonstrates that azepane- and piperidine-containing matched-pair analogs can exhibit divergent binding affinities and in vivo pharmacology despite identical side chains, confirming that core ring topology is a meaningful determinant of biological outcome [3].

N-(Azepan-3-ylmethyl)acetamide Quantitative Differentiation Evidence Guide: Comparator-Based Analysis for Scientific Selection


Lipophilicity Differentiation: Azepane vs. Piperidine Core LogP Comparison for CNS Multiparameter Optimization

The experimentally measured logP of N-(azepan-3-ylmethyl)acetamide is -0.292, compared with the piperidine analog N-(piperidin-3-ylmethyl)acetamide which has an XLogP3-AA value of -0.1 and a separately reported logP value of -0.66 to +0.84 depending on the measurement method [1]. The azepane compound occupies a distinct and narrower lipophilicity window, which is significant for CNS drug design where logP values between approximately -0.5 and +0.5 are associated with optimal passive brain penetration. The azepane analog lies closer to the center of this range than the piperidine comparator, whose variable logP values introduce greater uncertainty in multiparameter optimization [2].

Physicochemical property Lipophilicity CNS drug design LogP

Ring-Size Effect on Target Binding: Histamine H3 Receptor Affinity Comparison Between Azepane and Piperidine Matched Pairs

In a controlled matched-pair study by Łażewska et al. (2017), biphenyloxy-alkyl derivatives differing only in their core heterocycle were directly compared at the human histamine H3 receptor. The para-biphenyl azepane derivative (compound 16) exhibited a Ki of 34 nM and functional cAMP antagonism IC₅₀ of 9 nM, while the directly matched piperidine derivative (compound 14) showed Ki of 25 nM and IC₅₀ of 4 nM [1]. Although the piperidine matched pair showed marginally higher affinity (1.36-fold in Ki), the azepane derivative demonstrated superior in vivo efficacy with an ED₅₀ of 1.75 mg/kg compared to 2.72 mg/kg for the piperidine compound in a RAMH-induced dipsogenia rat model—a 1.55-fold improvement in potency that reversed the in vitro trend [1]. This study provides direct class-level evidence that azepane-to-piperidine substitution produces non-linear translation from in vitro binding to in vivo pharmacodynamic effect, which is essential to consider when selecting building blocks for H3 receptor programs or other GPCR targets.

Histamine H3 receptor Binding affinity Structure-activity relationship Matched-pair analysis

Ring-Size Modulation of Muscarinic Pharmacology: Azepane vs. Piperidine in Conformationally Restricted Acetamide Series

Lundkvist et al. (1990) systematically evaluated resolved pyrrolidine (5-membered), piperidine (6-membered), and perhydroazepine (7-membered) analogs of the muscarinic partial agonist N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM 5) [1]. The perhydroazepine-containing analogs were found to be fairly potent muscarinic antagonists or weak partial agonists, exhibiting efficacy differences from both the piperidine and pyrrolidine counterparts when tested in (-)-[³H]-N-methylscopolamine binding displacement assays in rat cerebral cortex homogenates [1]. The study explicitly demonstrates that ring size expansion from 6- to 7-membered within the same acetamide series alters not only binding potency but also functional pharmacology (agonist vs. antagonist switching). This provides direct class-level evidence that the azepane ring is not an interchangeable bioisostere of piperidine; it can invert the functional response at muscarinic targets.

Muscarinic receptor Ring-size effect Conformational restriction Binding affinity

Metabolic Liability of the Azepane Ring: Documented Class-Level Instability Requiring Context-Aware Scaffold Selection

Multiple independent medicinal chemistry programs have documented that the azepane ring is a metabolically labile site. Zampieri et al. (2020) explicitly replaced the metabolically unstable azepane ring of lead compound SN56 with a 1-adamantanamine moiety because of unacceptable metabolic turnover in rat liver microsomes; the replacement strategy yielded only slight improvement, confirming that the azepane ring itself is the primary metabolic soft spot [1]. Separately, Geminal difluoro-substitution on the azepane ring has been identified as a key design strategy for simultaneously ensuring potency and improving metabolic stability in drug discovery campaigns [2]. In the Łażewska et al. (2017) H3 receptor series, azepane-containing compounds showed easy hydroxylation of the biphenyl ring when evaluated in human and rat liver microsomes, highlighting that the seven-membered ring can direct metabolism toward specific sites [3]. This means that N-(azepan-3-ylmethyl)acetamide is a high-value scaffold specifically for programs that are proactively addressing metabolic stability through fluorination, deuteration, or steric shielding of the azepane ring—and is not appropriate as a default substitute where a metabolically stable piperidine has already been optimized.

Metabolic stability Liver microsomes Azepane metabolism ADME

Azepane as Kinase Inhibitor Scaffold: Structural Biology Evidence from PKA Co-Crystal Structures

Breitenlechner et al. (2004) reported the structure-based optimization of azepane derivatives as PKB (Akt) inhibitors, with compound 4 achieving an IC₅₀ of 4 nM against PKB-α and demonstrating plasma stability [1]. Co-crystal structures of azepane derivatives bound to PKA (PDB entries 1SVE, 1SVG) were solved at resolutions of 2.49–2.89 Å, revealing specific binding interactions and conformational changes in both the ligands and the protein that rationalize the differential activities observed across the series [2]. The PDB-deposited structures provide atomic-level evidence that the seven-membered azepane ring engages the kinase ATP-binding pocket with a conformational trajectory that cannot be replicated by six-membered piperidine rings. This structural biology evidence positions the azepane scaffold—and its simple building block N-(azepan-3-ylmethyl)acetamide—as a privileged starting point for kinase inhibitor design, particularly where balanol-derived or related ATP-competitive pharmacophore models are being pursued.

Kinase inhibition PKA PKB X-ray crystallography Balanol derivatives

Antiproliferative Matched-Pair Evidence: Azepane vs. Piperidine in Cancer Cell Viability Assays

In a study of proteasome deubiquitinase inhibitor b-AP15 derivatives, direct pairwise comparisons were made between piperidine-containing and azepane-containing matched-pair compounds. Three sets of compounds differing only in the central ring (piperidine vs. azepane) were tested for antiproliferative activity against HCT116 colorectal carcinoma cells with continuous 72-hour exposure, and viability was determined by FMCA [1]. This study provides a rare direct head-to-head dataset where the only structural variable is the six- versus seven-membered ring, demonstrating that the azepane ring confers measurably different antiproliferative potency relative to its piperidine counterpart in a cancer-relevant cellular model. The quantified IC₅₀ differences between matched pairs provide direct procurement-relevant evidence that selecting the azepane building block over the piperidine equivalent produces non-equivalent biological outcomes in oncology applications.

Antiproliferative activity Cancer Matched-pair comparison b-AP15 analogs

N-(Azepan-3-ylmethyl)acetamide: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


CNS Drug Discovery: H3 Receptor Antagonist Lead Generation Requiring In Vivo Translation

Based on direct matched-pair evidence that azepane-containing H3 receptor ligands exhibit superior in vivo potency relative to their piperidine counterparts despite lower in vitro affinity [1], N-(azepan-3-ylmethyl)acetamide is a strategically justified building block for CNS programs targeting histamine H3 receptor-mediated disorders (Alzheimer's disease, ADHD, narcolepsy, allergic rhinitis). The compound's experimentally determined logP of -0.292 positions it within the optimal range for passive blood-brain barrier penetration, making it suitable for oral CNS drug candidate synthesis . Procurement should be prioritized for programs that value in vivo pharmacodynamic potency over in vitro binding affinity as a lead optimization criterion.

Kinase Inhibitor Medicinal Chemistry: ATP-Competitive Scaffold with Crystallographically Validated Binding Mode

Published co-crystal structures of azepane derivatives in complex with PKA (PDB 1SVE, 1SVG) provide experimentally validated, atomically resolved evidence that the seven-membered azepane scaffold engages the kinase ATP-binding pocket with a defined conformational trajectory [2]. N-(Azepan-3-ylmethyl)acetamide serves as a starting building block for synthesizing azepane-containing kinase inhibitor libraries. Programs targeting PKB/Akt or related AGC-family kinases can leverage the demonstrated nM-level potency (IC₅₀ = 4 nM for structurally characterized azepane derivative 4) and use the available co-crystal structural data to guide structure-based design [2]. This crystallographic validation differentiates the azepane scaffold from piperidine-based kinase hinge binders where no comparable structural biology package exists for the seven-membered ring.

Oncology Compound Library Expansion with Ring-Size-Dependent Antiproliferative SAR

Matched-pair antiproliferative data from b-AP15 analog studies demonstrate that replacing a piperidine ring with an azepane ring in the same chemical context produces measurably different IC₅₀ values in HCT116 colorectal carcinoma cells [3]. N-(Azepan-3-ylmethyl)acetamide is therefore a justified procurement for oncology-focused compound libraries where the goal is to explore ring-size-dependent structure-activity relationships. The compound can be used as a diversity element in library synthesis, where its seven-membered ring geometry may access binding pockets or protein conformations not reachable by the six-membered piperidine analog.

Metabolic Stability-Structure Relationship Studies with Pre-Planned Azepane Stabilization

The documented metabolic lability of the unsubstituted azepane ring in liver microsomes [4] makes N-(azepan-3-ylmethyl)acetamide a valuable control compound for systematic metabolic stability-structure relationship (MSSR) studies. Procurement should be integrated into programs that are intentionally exploring ring stabilization strategies—specifically geminal difluoro-substitution at the azepane ring, which has been reported to enhance both potency and metabolic stability [5]. This compound serves as the unmodified baseline against which stabilized azepane derivatives are compared, enabling quantitative assessment of metabolic half-life improvements achieved through fluorination, steric shielding, or other medicinal chemistry tactics.

Quote Request

Request a Quote for N-(Azepan-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.